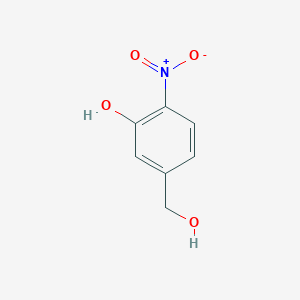

5-(Hydroxymethyl)-2-nitrophenol

Description

Contextualization of Substituted Nitrophenols in Contemporary Chemical Science

Substituted nitrophenols are foundational building blocks in organic synthesis and are recognized for their diverse applications. nih.gov They serve as key intermediates in the production of pharmaceuticals, dyes, and pesticides. nih.gov The electronic effects of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, significantly influence the reactivity of the aromatic ring, making them versatile precursors for a wide range of chemical transformations. Furthermore, the study of their electronic and vibrational structures through advanced spectroscopic techniques continues to provide fundamental insights into molecular dynamics and photochemical processes. mdpi.com

Significance of Hydroxymethylated Nitrophenols in Organic Chemistry and Related Fields

The introduction of a hydroxymethyl group (-CH2OH) to the nitrophenol scaffold adds another layer of chemical functionality. This process, known as hydroxymethylation, enhances the synthetic utility of the parent compound. youtube.com The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions, opening up pathways to a broader range of derivatives. Hydroxymethylated nitrophenols are therefore considered valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Current Research Landscape and Gaps in 5-(Hydroxymethyl)-2-nitrophenol Studies

While substituted nitrophenols have been extensively studied, research specifically focused on this compound remains relatively limited in the public domain. Much of the available information pertains to its isomers or related compounds. For instance, studies on 2-(Hydroxymethyl)-5-nitrophenol and 4-(hydroxymethyl)-2-nitrophenol provide some comparative data on physical properties. sigmaaldrich.com However, a comprehensive understanding of the synthesis, reactivity, and full application spectrum of this compound is not yet well-established in peer-reviewed literature. This represents a notable gap in the research landscape, suggesting that further investigation into this specific isomer could unveil novel properties and applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, application, and analysis. While exhaustive experimental data is not widely published, some key properties can be identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 61161-83-9 | biosynth.comchemicalbook.com |

| Molecular Formula | C7H7NO4 | biosynth.com |

| Molecular Weight | 169.14 g/mol | biosynth.com |

| Appearance | Not specified in available sources | |

| Melting Point | Not specified in available sources | |

| Boiling Point | Not specified in available sources | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | chemicalbook.com |

This table is based on available data from chemical suppliers and may not represent a complete set of experimentally verified properties.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 5-Methyl-2-nitrophenol, provides insights into the expected chemical shifts for the aromatic protons. chemicalbook.com Distinguishing between isomers like o-nitrophenol and p-nitrophenol is readily achievable through NMR due to differences in symmetry and proton environments. quora.com

¹³C NMR Spectroscopy: Similar to proton NMR, the carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, with the positions influenced by the attached functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of nitrophenols typically shows characteristic absorption bands for the hydroxyl (-OH), nitro (-NO2), and aromatic C-H and C=C bonds. researchgate.net For instance, the IR spectrum of 2-nitrophenol (B165410) has been well-documented. longdom.orgchemicalbook.comchemicalbook.comnih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Detailed Research Findings

Detailed research publications focusing exclusively on this compound are scarce. However, some sources describe it as a reactive intermediate in the catalytic mechanism of hydroxylation. biosynth.com It is suggested to be produced from the reaction of an epoxide with a hydroxyl group. biosynth.com The compound is also noted to react with chloride ions to form phenols, which are known for their antioxidant properties. biosynth.com

The broader context of research on substituted nitrophenols indicates their importance in various fields. For example, they are known to have environmental implications and are studied for their atmospheric chemistry and potential toxicity. nih.govmdpi.com The degradation of substituted 2-nitrophenols by both enzyme extracts and intact cells has been a subject of environmental science research. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFRYKXELURVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561239 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61161-83-9 | |

| Record name | 5-(Hydroxymethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Preparation of 5-(Hydroxymethyl)-2-nitrophenol

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges related to regioselectivity and functional group compatibility.

Directed Hydroxymethylation Reactions on Nitrophenol Scaffolds

The direct introduction of a hydroxymethyl group onto a nitrophenol framework is a potential synthetic pathway. However, the directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. In the case of 2-nitrophenol (B165410), the hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director. quora.com This means that electrophilic substitution is most likely to occur at positions 4 and 6. The synthesis of 4-(hydroxymethyl)-2-nitrophenol has been achieved by reacting 2-nitrophenol with formaldehyde (B43269) in the presence of concentrated hydrochloric acid. scienceinfo.com This further supports the directing effects, as the hydroxymethyl group is introduced at the position para to the hydroxyl group. The synthesis of the 5-isomer via this method is therefore not favored due to the electronic and steric influences of the existing groups.

Nitration Reactions in the Synthesis of Hydroxymethylphenols

An alternative approach involves the nitration of a pre-existing hydroxymethylphenol, such as 3-hydroxybenzyl alcohol. nih.gov The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the hydroxyl and hydroxymethyl groups. The hydroxyl group is a strongly activating ortho-, para-director, while the hydroxymethyl group is a weakly activating ortho-, para-director. quora.com Consequently, nitration of 3-hydroxybenzyl alcohol would be expected to yield a mixture of isomers, with the nitro group predominantly at positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The synthesis of 3-(hydroxymethyl)-2-nitrophenol, where the nitro group is ortho to the hydroxyl group, is plausible. wikipedia.org However, achieving high selectivity for the desired this compound isomer (which would require nitration at a position meta to the hydroxymethyl group) through this route is challenging and would likely result in a complex mixture of products requiring careful separation.

A related strategy is the nitration of 3-hydroxybenzoic acid. This reaction has been shown to produce 3-hydroxy-4-nitrobenzoic acid, demonstrating that the nitro group can be introduced ortho to the hydroxyl group and meta to the carboxyl group. organicchemistrytutor.comquora.com Subsequent reduction of the carboxylic acid to a hydroxymethyl group would then be required to yield the target compound.

Reductive Approaches in Targeted Synthesis

Reductive methods offer another synthetic avenue, typically involving the reduction of a more oxidized functional group, such as a carboxylic acid or an aldehyde, to the desired hydroxymethyl group. This approach often starts with a precursor that already has the nitro group in the correct position. For instance, the synthesis could begin with 3-hydroxy-4-nitrobenzaldehyde (B145838) or 3-hydroxy-4-nitrobenzoic acid. organicchemistrytutor.comnih.gov The selective reduction of the aldehyde or carboxylic acid to an alcohol in the presence of a nitro group is a key challenge.

Various reducing agents are known to reduce aldehydes and carboxylic acids. While strong reducing agents like lithium aluminum hydride can reduce both nitro groups and carbonyls, milder and more selective reagents are necessary for this transformation. youtube.com Sodium borohydride (B1222165) is a common reagent for the reduction of aldehydes and ketones, and its reactivity can be modulated by the reaction conditions. The use of sodium dithionite (B78146) has been reported for the selective reduction of aldehydes in the presence of other functional groups under flow conditions. nih.gov Furthermore, enzymatic reductions can offer high chemoselectivity for the reduction of aldehydes to alcohols. mdpi.com The reduction of a carboxylic acid to an alcohol can be achieved using reagents like sodium borohydride in the presence of iodine in tetrahydrofuran, as demonstrated in the synthesis of 3,5-dihydroxybenzyl alcohol from 3,5-diacetoxybenzoic acid. chemicalbook.com

Chemical Transformations of this compound

The presence of three distinct functional groups—hydroxyl, hydroxymethyl, and nitro—on the aromatic ring of this compound allows for a wide range of chemical transformations, enabling its use as a versatile intermediate in organic synthesis. biosynth.com

Reactions at the Hydroxymethyl Group: Derivatization and Functionalization

The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. These transformations allow for the introduction of new functional groups and the extension of the molecule's carbon skeleton.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The oxidation of hydroxymethyl groups in similar molecules, like 5-hydroxymethylfurfural (B1680220), has been extensively studied and can be achieved using various catalytic systems, often leading to the formation of the corresponding carboxylic acid. researchgate.netfrontiersin.org This transformation converts the alcohol into a different functional group with altered reactivity.

Derivatization: The hydroxyl moiety of the hydroxymethyl group can be derivatized to form esters or ethers. Derivatization is a common strategy to modify the properties of a molecule or to introduce a tag for analytical purposes. For instance, derivatization of phenolic hydroxyl groups with reagents like p-bromophenacyl bromide has been used for analytical applications. rsc.org Similar strategies could be applied to the hydroxymethyl group of this compound.

A summary of potential reactions at the hydroxymethyl group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Oxidizing agents (e.g., PCC, PDC, catalytic systems) | Aldehyde, Carboxylic Acid |

| Esterification | Acyl chlorides, acid anhydrides | Ester |

| Etherification | Alkyl halides in the presence of a base | Ether |

Transformations of the Nitro Group: Reduction and Alteration

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other functional groups. wikipedia.orglkouniv.ac.in

Reduction: The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH2). This can be accomplished using a wide array of reducing agents. numberanalytics.commasterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or Raney nickel is a highly effective method. commonorganicchemistry.comwikipedia.org Chemical reduction using metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid, is also widely employed. youtube.com Tin(II) chloride is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. youtube.com The resulting aminophenol derivative is a valuable synthetic intermediate. The reduction can sometimes be controlled to yield intermediate products like hydroxylamines or azo compounds. wikipedia.org For example, the reduction of 2-chloro-5-nitrophenol (B15424) with NADPH-dependent nitroreductase yields 2-chloro-5-hydroxylaminophenol. nih.gov

Other Transformations: Beyond reduction, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. scienceinfo.comquora.com Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile can replace a leaving group at the ortho or para positions. numberanalytics.com

A summary of common transformations of the nitro group is provided in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction to Amine | H2/Pd, Pt, or Ni; Fe/HCl; Zn/HCl; Sn/HCl; SnCl2 | Amine (-NH2) |

| Reduction to Hydroxylamine | Zn/NH4Cl; Catalytic hydrogenation (controlled) | Hydroxylamine (-NHOH) |

| Reduction to Azo compound | Metal hydrides (e.g., LiAlH4) | Azo (-N=N-) |

| Nucleophilic Aromatic Substitution | Nucleophile (if a leaving group is present ortho or para) | Substituted product |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Core

The reactivity of the phenolic core of this compound towards electrophilic and nucleophilic aromatic substitution is governed by the electronic effects of its three substituents: the hydroxyl (-OH), the nitro (-NO₂), and the hydroxymethyl (-CH₂OH) groups.

Electrophilic Aromatic Substitution:

The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director due to its strong electron-withdrawing nature, both through inductive and resonance effects. The hydroxymethyl group is weakly deactivating through its inductive effect.

In this compound, the directing effects of the substituents are as follows:

The hydroxyl group at C1 directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions.

The nitro group at C2 directs to the meta positions (C4 and C6).

The hydroxymethyl group at C5 has a minor directing influence.

The positions C4 and C6 are activated by the hydroxyl group and either meta to or not significantly deactivated by the nitro group, making them the most probable sites for electrophilic attack. However, direct nitration or halogenation of phenols can be challenging to control and may lead to polysubstitution or oxidation. pressbooks.pubnist.gov For instance, the direct nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho and para nitrophenols. pressbooks.pub

A comprehensive search of scientific literature did not yield specific studies on the electrophilic aromatic substitution on the phenolic core of this compound. Therefore, detailed research findings on specific reactions, conditions, and yields are not available.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pubnih.gov The nitro group at the ortho or para position to a leaving group strongly activates the ring towards nucleophilic attack.

In this compound, the nitro group is ortho to the hydroxyl group. While the hydroxyl group itself is not a good leaving group, its deprotonation to a phenoxide ion would further activate the ring for nucleophilic attack, although displacement of the nitro group would be more likely if a suitable nucleophile is used. The presence of electron-withdrawing groups activates the aromatic ring for nucleophilic substitution. pressbooks.pub

Specific experimental data on nucleophilic aromatic substitution reactions on this compound, such as the displacement of the nitro group or other potential leaving groups on the ring, are not documented in available research.

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

A detailed understanding of reaction mechanisms requires experimental studies, such as kinetics and spectroscopy, complemented by theoretical calculations.

Kinetic and Thermodynamic Parameters of Reactions

Kinetic studies provide information about the rate of a reaction and how it is affected by factors such as concentration, temperature, and the presence of catalysts. Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the feasibility and position of equilibrium of a reaction.

Despite the importance of such data, a thorough literature search revealed no specific kinetic or thermodynamic studies for any electrophilic or nucleophilic substitution reactions involving this compound. General principles suggest that electrophilic substitution would have a lower activation energy at the positions activated by the hydroxyl group. For nucleophilic substitution, the rate would be dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate. Without specific experimental data, any discussion remains speculative.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Postulated Electrophilic Bromination of this compound

| Parameter | Hypothetical Value (Position 4) | Hypothetical Value (Position 6) |

| Rate Constant (k) | k₁ | k₂ |

| Activation Energy (Ea) | Ea₁ | Ea₂ |

| Enthalpy of Reaction (ΔH) | ΔH₁ | ΔH₂ |

| Entropy of Reaction (ΔS) | ΔS₁ | ΔS₂ |

| Gibbs Free Energy (ΔG) | ΔG₁ | ΔG₂ |

| Note: This table is purely illustrative and is not based on experimental data. It serves to demonstrate the type of data that is currently unavailable for this compound. |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient species like reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as NMR, IR, and mass spectrometry are often employed for this purpose. For electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex). For nucleophilic aromatic substitution, the Meisenheimer complex is the characteristic intermediate. pressbooks.pubnih.gov

There are no published studies that report the isolation or spectroscopic characterization of any reaction intermediates formed during substitution reactions on the phenolic core of this compound. Theoretical studies using methods like Density Functional Theory (DFT) could provide insights into the structure and stability of these intermediates, but such computational studies specific to this molecule have not been found.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 5-(Hydroxymethyl)-2-nitrophenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity). The expected signals would correspond to the aromatic protons, the methylene protons of the hydroxymethyl group, and the labile protons of the hydroxyl and phenolic groups.

The aromatic region would be particularly informative, showing signals for the three protons on the benzene ring. Their specific chemical shifts and coupling constants (J-values) would confirm the 1,2,4-trisubstitution pattern. The electron-withdrawing effects of the nitro group and the electron-donating effects of the hydroxyl and hydroxymethyl groups would dictate the precise location of these signals. The methylene protons (-CH₂-) would likely appear as a singlet, unless coupling to the hydroxyl proton is observed, while the hydroxyl (-OH) and phenolic (Ar-OH) protons would typically appear as broad singlets whose chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | ~ 7.0 - 8.5 | Doublet, Doublet of doublets |

| -CH₂- (Methylene) | ~ 4.5 - 5.0 | Singlet |

| -CH₂OH (Hydroxyl) | Variable (Broad) | Singlet |

| Ar-OH (Phenolic) | Variable (Broad) | Singlet |

Note: This table represents expected values. Actual experimental data is not publicly available.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct signals would be expected: six for the aromatic carbons and one for the methylene carbon. The chemical shifts would be influenced by the attached functional groups. The carbon atom bonded to the nitro group (C-2) and the one bonded to the phenolic hydroxyl group (C-1) would be significantly affected, appearing at characteristic downfield and upfield positions, respectively. The signal for the methylene carbon (-CH₂OH) would be found in the aliphatic region.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | ~ 150 - 160 |

| C-2 (C-NO₂) | ~ 135 - 145 |

| C-3, C-4, C-6 (Ar-CH) | ~ 115 - 130 |

| C-5 (C-CH₂OH) | ~ 130 - 140 |

| -CH₂OH (Methylene) | ~ 60 - 65 |

Note: This table represents expected values. Actual experimental data is not publicly available.

Two-Dimensional NMR Correlation Techniques

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, clearly establishing the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, C-6) and the methylene carbon (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons (C-1, C-2, C-5) by observing their correlations with nearby protons. For instance, the methylene protons would show a correlation to the aromatic C-5, confirming the position of the hydroxymethyl group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad band in the high-frequency region (typically 3200-3600 cm⁻¹) would be expected for the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. The presence of strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, would be definitive evidence for the nitro (-NO₂) group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the hydroxymethyl group and the phenolic group would also produce distinct bands, typically in the 1000-1250 cm⁻¹ range.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| C-O Stretch | 1000 - 1250 | Strong |

Note: This table represents expected values. Actual experimental data is not publicly available.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While hydroxyl groups give weak Raman signals, the nitro group and the aromatic ring vibrations are typically strong Raman scatterers. The symmetric stretching vibration of the nitro group (~1300-1350 cm⁻¹) would be particularly intense and is a hallmark of this functional group in a Raman spectrum. The aromatic ring breathing modes and C-H in-plane bending vibrations would also produce characteristic and sharp signals, further confirming the structure of the benzene scaffold. Analysis of these bands would provide a comprehensive vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, the absorption profile is primarily dictated by the electronic structure of the nitrophenol chromophore. The presence of the nitro (-NO₂) and hydroxyl (-OH) groups on the benzene ring gives rise to distinct absorption bands in the UV and visible regions of the electromagnetic spectrum.

Studies on related nitrophenols show clear absorption peaks in the blue-to-UV region. nih.gov The electronic spectrum is significantly influenced by the pH of the solution due to the acidic nature of the phenolic hydroxyl group. In acidic to neutral solutions, the compound exists in its protonated form, while in basic solutions, it deprotonates to form the corresponding phenolate anion. This deprotonation alters the electronic distribution within the molecule, leading to a noticeable shift in the absorption maxima. The absorption peaks for the protonated forms of nitrophenols are typically blue-shifted compared to their deprotonated (phenolate) forms. nih.gov For instance, the energetic difference between the protonated and deprotonated forms for 2-nitrophenol (B165410) has been calculated to be 0.55 eV. nih.gov

The primary electronic transitions are of the π → π* and n → π* type, associated with the benzene ring and the nitro group. The hydroxymethyl (-CH₂OH) group acts as an auxochrome, which may cause minor shifts in the absorption wavelengths but does not fundamentally alter the characteristic spectrum of the nitrophenol core.

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This process includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). For nitrophenols, including this compound, the fluorescence quantum yield is generally observed to be very low. This is because the electronically excited state has several highly efficient non-radiative pathways for relaxation, which outcompete the fluorescence emission.

Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through processes such as:

Excited-State Intramolecular Proton Transfer (ESIPT): In ortho-nitrophenols, a proton can be transferred from the hydroxyl group to the nitro group in the excited state. nih.govwolfresearchgroup.com

Intersystem Crossing (ISC): The excited singlet state can efficiently convert to an excited triplet state. nih.govwolfresearchgroup.com

Internal Conversion: The molecule can return to the ground state without emitting a photon.

These rapid, non-radiative decay channels mean that significant fluorescence is not a characteristic feature of this compound. Instead, studying its de-excitation requires techniques capable of resolving processes on very short timescales, as discussed in the following section. While direct fluorescence is weak, some studies on related nitrophenolates have observed spectrally broad stimulated emission when probed with ultrafast techniques. semanticscholar.org

To understand the rapid de-excitation processes that quench the fluorescence of nitrophenols, researchers employ ultrafast spectroscopic techniques like femtosecond transient absorption (fs-TA) spectroscopy. These methods can monitor the evolution of the excited state on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales.

Studies on the parent compound, 2-nitrophenol (o-NP), have provided deep insights into these complex dynamics. nih.govwolfresearchgroup.com Upon excitation with UV light, the molecule undergoes the following sequential and competing processes:

Excited-State Intramolecular Proton Transfer (ESIPT): The S₁ state exhibits strong charge-transfer character, which triggers the transfer of the proton from the hydroxyl group to the nitro group. wolfresearchgroup.comresearchgate.net This process is incredibly fast, occurring on the timescale of tens of femtoseconds. wolfresearchgroup.com

Internal Conversion: The resulting aci-nitro isomer can rapidly return to the ground state via a conical intersection within 0.2-0.3 picoseconds. wolfresearchgroup.com

Intersystem Crossing (ISC): As a competitive channel, the excited singlet state can cross over to the triplet manifold on a sub-picosecond timescale. wolfresearchgroup.com The formation of these long-lived triplet states has been observed in various solvents. nih.gov

The presence of the 5-(hydroxymethyl) substituent is not expected to change these fundamental pathways but may influence the precise rates and efficiencies of these processes.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular mass of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₇H₇NO₄, corresponding to a molecular weight of approximately 169.13 g/mol . chemicalbook.combiosynth.com

In a typical electron ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•), which then breaks apart into smaller, characteristic fragment ions. The fragmentation pattern for this compound can be predicted based on its functional groups.

Key fragmentation pathways would include:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of a •NO₂ radical (46 Da), resulting in a fragment at m/z 123.

Loss of the hydroxymethyl group: Alpha-cleavage can result in the loss of the •CH₂OH radical (31 Da), yielding a fragment at m/z 138.

Loss of water: Dehydration involving the phenolic and/or the hydroxymethyl proton can lead to the loss of an H₂O molecule (18 Da) from the molecular ion, giving a peak at m/z 151.

Loss of nitric oxide: Rearrangement can lead to the loss of •NO (30 Da), a common fragmentation for aromatic nitro compounds, resulting in a fragment at m/z 139.

Cleavage of the aromatic ring: Further fragmentation of the benzene ring can produce smaller ions.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, torsional angles, and the arrangement of molecules within the crystal lattice.

To perform this analysis, a single crystal of this compound of suitable size and quality is required. wikipedia.org The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of spots is collected. wikipedia.org The intensities and geometric arrangement of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, this method would reveal crucial structural features, including:

The planarity of the benzene ring.

The precise bond lengths of the C-N, N-O, C-O, and C-C bonds.

The orientation of the hydroxyl, nitro, and hydroxymethyl groups relative to the ring.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which dictate the crystal packing.

Chromatographic and Separation Techniques for Purity and Quantification

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of this compound due to its polarity and UV-absorbing properties.

A common approach for this type of compound is reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture. The compound is separated from impurities based on its relative hydrophobicity.

For quantitative analysis, a calibration curve is constructed by running standards of known concentration. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. The purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table of Compounds

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a well-established technique for the separation and analysis of nitrophenolic compounds. For this compound, a reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

Chromatographic Conditions:

A typical HPLC system for the analysis of this compound would consist of a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase often comprises a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. An isocratic elution, where the mobile phase composition remains constant throughout the analysis, can be effective. However, a gradient elution, with a programmed change in the mobile phase composition, may be necessary for complex samples to achieve optimal separation and reduce analysis time. Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic structure of the compound allows for strong absorbance in the ultraviolet region.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Expected Retention Time | 3-5 minutes |

This data is illustrative and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. However, due to the polarity and relatively low volatility of this compound, direct analysis by GC-MS can be challenging, often leading to poor peak shape and thermal degradation. To overcome these limitations, a derivatization step is typically required prior to GC-MS analysis.

Derivatization:

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For phenolic compounds like this compound, silylation is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

GC-MS Parameters and Fragmentation:

The derivatized this compound can be separated on a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer serves as a highly specific detector, providing information about the molecular weight and structure of the analyte. The electron ionization (EI) mass spectrum of the TMS derivative of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups and other neutral fragments.

Table 2: Proposed GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

This data is illustrative and may require optimization for specific applications.

Advanced Microextraction and Derivatization Techniques

To enhance the sensitivity and reduce the matrix effects in the analysis of this compound from complex samples, advanced microextraction techniques can be employed. These methods offer high enrichment factors and minimize the use of organic solvents.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that utilizes a coated fiber to extract analytes from a sample matrix. For the extraction of this compound from aqueous samples, a polyacrylate or a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber could be suitable. After extraction, the analytes are thermally desorbed from the fiber directly into the GC injector. In-port derivatization can be performed by injecting a small amount of a silylating agent into the hot GC inlet simultaneously with the desorption of the analyte from the SPME fiber. This approach combines extraction, pre-concentration, and derivatization into a single automated step.

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a rapid and efficient microextraction method based on the dispersion of a small volume of an extraction solvent in an aqueous sample. A mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the sample, forming a cloudy solution. The analyte partitions into the fine droplets of the extraction solvent. After centrifugation, the sedimented organic phase is collected and can be analyzed by HPLC or, after solvent evaporation and derivatization, by GC-MS.

Table 3: Overview of Advanced Microextraction Techniques

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, high pre-concentration, can be automated, allows for in-port derivatization. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning of analyte into a dispersed extraction solvent. | Fast, high enrichment factor, low solvent consumption. |

Computational Chemistry and Theoretical Modeling of Hydroxymethyl Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-(hydroxymethyl)-2-nitrophenol. These methods provide a quantum mechanical description of the molecule, allowing for the prediction of various properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to determine the optimized geometry and vibrational frequencies of the molecule in its ground state. nih.gov These calculations are crucial for understanding the molecule's stability and how it might interact with other chemical species.

For similar compounds, such as other nitrophenols, DFT has been successfully used to model their properties. For instance, DFT-based Quantitative Structure-Toxicity Relationship (QSTR) models have been developed for phenols, where quantum chemical descriptors calculated using the DFT-B3LYP method help in predicting their toxicity. researchgate.net In the study of (E)-2-nitro-4-[(phenylimino)methyl]phenol, DFT calculations were instrumental in analyzing its optimized geometry and vibrational frequencies. nih.gov

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other quantum chemical methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though at a greater computational expense. unipd.it These methods are essential for benchmarking and for systems where DFT might not be as reliable.

Semi-empirical methods, such as PM6, offer a faster, albeit less accurate, alternative. scispace.com These methods are particularly useful for initial geometry optimizations and for studying large molecular systems where higher-level calculations are not feasible. scispace.com For example, the initial geometry of N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide was determined using the MM+ molecular mechanics method, followed by optimization with the semi-empirical PM6 method. scispace.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov For (E)-2-nitro-4-[(phenylimino)methyl]phenol, the HOMO-LUMO energy gap was calculated using DFT at the B3LYP/6-311G+(d,p) level. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

For nitrophenol derivatives, MD simulations can reveal details about their solvation and diffusion mechanisms in different solvents. nih.gov For instance, simulations of 2-nitrophenyl octyl ether have shown how the molecule's structure and dynamics are influenced by the surrounding solvent. nih.gov In the context of this compound, MD simulations could be employed to understand its conformational preferences and how it interacts with biological macromolecules or other chemical species in solution.

Computational Prediction of Spectroscopic Signatures

Computational methods are extensively used to predict and interpret spectroscopic data, providing a direct link between theoretical models and experimental observations.

DFT calculations are commonly used to compute vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra. nih.gov For example, the vibrational frequencies of (E)-2-nitro-4-[(phenylimino)methyl]phenol were calculated using the B3LYP/6-311G+(d,p) method and showed good agreement with experimental data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. rsc.org For 2-nitrophenol (B165410), TD-B3LYP calculations have been used to predict the vertical excitation energies, which are consistent with experimental values. rsc.org

Theoretical Elucidation of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving nitrophenols. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathways.

For instance, theoretical studies on the photolysis of nitrophenols have employed quantum mechanical calculations to explore the reaction paths leading to the formation of nitrous acid (HONO). rsc.org These studies have revealed that photolysis primarily occurs on the excited triplet state (T1) and can lead to the formation of various products. rsc.org Similarly, computational studies on the oxidation of 5-(hydroxymethyl)furfural (HMF), a related compound, have used DFT to investigate the reaction mechanisms and identify different oxidation pathways. researchgate.net These theoretical approaches provide a detailed understanding of the factors controlling the reactivity and product distribution in chemical reactions.

Advanced Applications and Research Trajectories of Hydroxymethyl Nitrophenols

Catalytic Applications in Organic Synthesis

The reactivity of 5-(Hydroxymethyl)-2-nitrophenol positions it as a valuable compound in the field of organic synthesis, particularly in the development of new catalytic systems and reagents. biosynth.com

Classified as an organic building block, this compound serves as a foundational molecule for creating more complex chemical entities. bldpharm.com Its distinct functional groups can be selectively modified to produce novel reagents. For example, the hydroxyl group can undergo etherification or esterification, while the nitro group can be reduced to an amine, and the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. This versatility allows for the synthesis of a diverse range of derivatives with tailored properties for specific synthetic transformations. The compound is a reactive intermediate in hydroxylation catalytic mechanisms. biosynth.com

The presence of the hydroxyl group in the structure of this compound provides a chemical handle for immobilization onto solid supports, such as silica, alumina, or polymer resins. This potential for covalent attachment allows it to be a candidate for integration into heterogeneous catalyst systems. By anchoring the molecule to a solid phase, it could function as a ligand for metal catalysts or as an organocatalyst itself, facilitating easier separation of the catalyst from the reaction mixture and enabling its reuse.

Contributions to Materials Science and Polymer Chemistry

The structural characteristics of this compound make it a promising candidate for the synthesis of new polymers and advanced functional materials. bldpharm.com

The reactive hydroxyl group allows for the potential incorporation of this compound as a monomer or a functional additive into various polymer matrices. It can theoretically participate in polymerization reactions to form polyesters, polyethers, or polyurethanes. The inclusion of this nitrophenolic moiety into a polymer backbone would impart specific properties to the resulting material, such as altered thermal stability, specific optical characteristics, or increased affinity for metal ions, stemming from the presence of the nitro and hydroxyl groups.

As a "material building block," this compound can be used to construct more complex molecules intended for applications in materials science. bldpharm.com The combination of an electron-withdrawing nitro group and electron-donating hydroxyl groups on the aromatic ring creates a push-pull system, which can be the basis for developing materials with nonlinear optical (NLO) properties or other electronic functions. Its structure can be systematically modified to fine-tune these properties for applications in electronics and photonics.

Development in Biorefinery and Renewable Chemical Production

The push towards sustainable chemical production has highlighted the importance of biorefineries, which convert renewable biomass into valuable chemicals. rsc.orgnih.gov Lignin (B12514952), a major component of lignocellulosic biomass, is the most abundant natural source of aromatic compounds and a key feedstock in this context. d-nb.infomdpi.com

The degradation of lignin through various microbial and chemical processes yields a wide array of single-ring phenolic compounds. d-nb.infomdpi.comnih.gov While this compound is not a direct product of raw lignin depolymerization, it represents a value-added chemical that can be synthesized from lignin-derived platform molecules. The biorefinery concept involves not just breaking down biomass but also upgrading the resulting platform chemicals into more complex and higher-value products. rsc.org Therefore, simple phenols obtained from lignin could be subjected to downstream processing, such as nitration and hydroxymethylation reactions, within an integrated biorefinery to produce this compound and its isomers, thereby converting a low-cost renewable feedstock into a specialized chemical.

Ligand Design and Coordination Chemistry

The phenolic hydroxyl and nitro groups of this compound provide ideal sites for coordination with metal ions, making it and its derivatives valuable ligands in coordination chemistry.

Schiff bases, or imines, are a class of compounds synthesized from the condensation of a primary amine with a carbonyl compound. While this compound itself lacks a carbonyl group, it can be a precursor to aldehydes used in Schiff base synthesis. Alternatively, related compounds like 5-nitrosalicylaldehyde are commonly used. For the purpose of this discussion, we will consider the synthesis of a Schiff base from a closely related aldehyde, 5-nitrosalicylaldehyde, and an aminophenol, which illustrates the fundamental reaction.

The synthesis typically involves the condensation of an aldehyde (e.g., 5-nitrosalicylaldehyde) with a primary amine (e.g., 2-amino-4-methylphenol) in a 1:1 molar ratio. researchgate.net The reaction is often carried out in a solvent like ethanol (B145695) and may be heated under reflux for several hours to ensure completion. researchgate.netrsc.org The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. rsisinternational.org The formation of the azomethine group (-CH=N-) is the defining feature of the Schiff base ligand. isca.in

General Synthesis of a Nitrophenol-Containing Schiff Base:

Reactants: 5-Nitrosalicylaldehyde and a primary amine (e.g., 2-aminophenol).

Solvent: Ethanol.

Conditions: Reflux for 2-6 hours.

Product: A crystalline Schiff base ligand featuring an imine linkage.

Schiff bases derived from nitrophenols are versatile multidentate ligands capable of forming stable complexes with a wide array of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). fud.edu.ngprimescholars.comrasayanjournal.co.in The synthesis of these complexes is generally straightforward, involving the reaction of the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salt) in an alcoholic solution. isca.inrasayanjournal.co.in The resulting metal complexes often precipitate from the solution and can be characterized by various spectroscopic techniques to elucidate their structure.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the vibrational frequency of the azomethine (C=N) group upon complexation. isca.in This band typically shifts to a lower frequency, indicating the donation of electron density from the imine nitrogen to the metal center. Additionally, the disappearance or shifting of the phenolic O-H band confirms deprotonation and coordination of the phenolic oxygen. The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands typically show bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion often appear, confirming the formation of the complex. rasayanjournal.co.in These spectra also provide information about the geometry of the complex (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H-NMR spectroscopy is a powerful tool. The disappearance of the phenolic -OH proton signal upon complexation is a clear indication of coordination. researchgate.net The chemical shifts of other protons, particularly the azomethine proton and aromatic protons, are also affected by the coordination to the metal center, typically showing a downfield shift. nih.gov

Table 1: Representative Spectroscopic Data for a Transition Metal Complex of a Nitrophenol-Derived Schiff Base

| Technique | Ligand (Typical Value) | Metal Complex (Typical Value/Change) | Inference |

|---|---|---|---|

| IR (cm⁻¹) | ν(C=N) ~1630 ν(O-H) ~3200 | ν(C=N) ~1610 (Shift to lower frequency) ν(O-H) band disappears New bands ν(M-N) ~550, ν(M-O) ~475 | Coordination via azomethine nitrogen and phenolic oxygen. Formation of M-N and M-O bonds. researchgate.net |

| UV-Vis (nm) | π→π* ~270 n→π* ~360 | Shifts in ligand bands New LMCT or d-d bands appear (e.g., 410-670) | Confirmation of complex formation and indication of coordination geometry. rasayanjournal.co.in |

| ¹H-NMR (ppm) | δ(O-H) ~13.3 δ(CH=N) ~8.9 | δ(O-H) signal disappears δ(CH=N) shifts downfield | Deprotonation of phenolic group and coordination of imine nitrogen. researchgate.netnih.gov |

Environmental Remediation and Degradation Studies

Nitrophenolic compounds are recognized as environmental pollutants due to their widespread use and persistence. researchgate.netjebas.org Consequently, significant research has been directed towards understanding and developing methods for their removal from soil and water.

Photolysis, or degradation by light, is a key environmental process for nitrophenols. For ortho-nitrophenols like this compound, photolysis in the gas phase or aqueous environments can be initiated by the absorption of UV radiation. rsc.orgrsc.org A primary mechanism involves an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. rsc.orgresearchgate.net This process leads to the formation of nitrous acid (HONO) and a phenoxyl radical. rsc.org

The photolysis of nitrophenols can also proceed via photoionization, producing a radical cation and a hydrated electron. nih.govresearchgate.net The radical cation can then deprotonate to form the phenoxyl radical. These highly reactive radical intermediates can undergo further reactions, including ring cleavage, ultimately leading to the degradation of the parent compound. researchgate.net Quantum mechanical calculations have shown that photolysis occurs on the excited triplet state (T₁) and that the primary dissociation products are often hydroxyl radicals (OH•) and nitric oxide (NO), rather than HONO. rsc.org The presence of oxygen can enhance the degradation efficiency by reacting with the generated phenoxyl radicals. nih.govresearchgate.net

Key Photolysis Products of o-Nitrophenols:

Nitrous Acid (HONO) rsc.org

Phenoxyl Radicals researchgate.net

Hydroxyl Radicals (OH•) rsc.org

Nitric Oxide (NO) rsc.org

Bioremediation offers a cost-effective and environmentally friendly approach to detoxify sites contaminated with nitrophenols. iwaponline.com Various microorganisms, particularly bacteria, have been identified that can utilize nitrophenols as a source of carbon and nitrogen. nih.govresearchgate.net

Two primary aerobic degradation pathways have been identified for nitrophenols:

The Hydroquinone (B1673460) Pathway: This is a common pathway for p-nitrophenol degradation but provides a model for nitrophenol metabolism. It is initiated by an oxidative process where a monooxygenase enzyme removes the nitro group as nitrite (B80452) (NO₂⁻), forming hydroquinone. nih.govnih.gov The hydroquinone is then channeled into the β-ketoadipate pathway, where the aromatic ring is cleaved by a dioxygenase, leading to intermediates like maleylacetic acid, and eventually mineralized to carbon dioxide and water. nih.gov This pathway is common in Gram-negative bacteria like Moraxella and Pseudomonas species. nih.goviwaponline.com

The Nitrocathechol Pathway: In this pathway, the nitro group is initially retained. A monooxygenase hydroxylates the ring to form a nitrocatechol (e.g., 4-nitrocatechol (B145892) from p-nitrophenol). Subsequently, the nitro group is released as nitrite, forming 1,2,4-benzenetriol. nih.gov This intermediate is then subject to ring cleavage and further degradation. This pathway is often found in Gram-positive bacteria such as Arthrobacter and Bacillus species. iwaponline.com

The efficiency of bioremediation can be influenced by environmental factors such as pH, temperature, and the presence of other carbon sources. iwaponline.com The recalcitrance of nitrophenols is largely due to the electron-withdrawing nature of the nitro group, but numerous microbial strains have evolved the enzymatic machinery to overcome this challenge. jebas.org

Table 2: Genera of Bacteria Involved in Nitrophenol Biodegradation

| Bacterial Genus | Observed Degradation Pathway | Reference |

|---|---|---|

| Pseudomonas | Hydroquinone Pathway | nih.goviwaponline.com |

| Moraxella | Hydroquinone Pathway | nih.gov |

| Arthrobacter | Nitrocathechol Pathway | iwaponline.com |

| Bacillus | Nitrocathechol Pathway | iwaponline.com |

| Burkholderia | Hydroquinone Pathway | iwaponline.com |

| Nocardioides | General Nitrophenol Degradation | jebas.org |

Electrocatalytic Degradation Processes

Electrocatalysis has emerged as a highly efficient and effective method for the degradation of nitrophenolic compounds, which are often environmental pollutants. nih.gov The process typically involves the electrochemical reduction of the nitro group on a catalytically active electrode surface. For related compounds like 4-nitrophenol (B140041) (4-NP) and 2-nitrophenol (B165410), this process has been studied extensively, revealing a common pathway where the nitro group is reduced to an amino group, converting the nitrophenol into a less toxic and potentially valuable aminophenol. mdpi.comrsc.org

The effectiveness of this degradation is highly dependent on several factors, including the composition of the electrode material, the pH of the solution, and the applied electrical potential. mdpi.com Various metals and carbon-based materials have been explored as catalysts. For instance, electrodes made of or modified with silver (Ag), gold (Au), platinum (Pt), nickel (Ni), and copper (Cu) have all been investigated for the reduction of nitrophenols. mdpi.comresearchgate.net The reaction is often monitored in real-time using UV-visible spectroscopy, where the disappearance of the peak corresponding to the nitrophenolate ion (around 400 nm) and the appearance of a new peak for the aminophenol product (around 300 nm) can be observed. rsc.orgacs.org

While direct studies on this compound are scarce, the presence of the nitro group ortho to the phenolic hydroxyl group suggests it would undergo a similar electrocatalytic reduction. The additional hydroxymethyl group may influence the molecule's adsorption on the catalyst surface or its solubility, potentially affecting reaction kinetics. Research on analogous compounds provides a clear framework for how the electrocatalytic degradation of this compound could be approached.

Table 1: Electrocatalytic Reduction Parameters for Analogous Nitrophenol Compounds

| Compound | Catalyst/Electrode | Key Conditions | Primary Product | Research Finding | Citation |

| 4-Nitrophenol | Silver (Ag) | pH = 2.0, Applied Potential = -0.550 V | 4-Aminophenol | The nature of the electrode plays a key role in the effectiveness of the redox process. | mdpi.com |

| 4-Nitrophenol | Gold (Au) | pH = 2.0 | 4-Aminophenol | Gold showed high electroactivity for the reduction reaction. | mdpi.com |

| 2-Nitrophenol | p(AMPS)-Cu(0) Hydrogel Composite | Temperature: 30°C, NaBH₄ reductant | 2-Aminophenol | The composite material showed excellent catalytic activity, with an activation energy of 39.2 kJ/mol for 2-nitrophenol reduction. | researchgate.net |

| 4-Nitrophenol | Silver Nanoparticles (PAA-stabilized) | Sodium borohydride (B1222165) reductant | 4-Aminophenol | Achieved a very high catalytic activity of 436 ± 24 L g⁻¹ s⁻¹, demonstrating the efficiency of nanocatalysts. | acs.org |

Emerging Research Areas and Future Perspectives

The unique trifunctional structure of this compound—possessing a phenolic hydroxyl, a nitro group, and a hydroxymethyl group—positions it as a compound of interest for several emerging research fields. Future investigations are likely to focus on harnessing the distinct reactivity of each functional group.

Paired Electrochemical Synthesis: A significant future direction is the use of this molecule in paired electrochemical systems. In such a setup, a reduction reaction occurs at the cathode while a simultaneous oxidation reaction happens at the anode. For example, the electrocatalytic reduction of the nitro group to an amine could be paired with the electrocatalytic oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. This approach, which has been successfully demonstrated for the coupled oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and the reduction of 4-nitrophenol, allows for the synthesis of two value-added chemicals in a single, energy-efficient process. acs.orgbohrium.comresearchgate.net Applying this strategy to this compound could lead to the novel synthesis of bifunctional molecules with applications in pharmaceuticals or materials science.

Advanced Polymer and Material Synthesis: The compound serves as a potential monomer for creating new polymers. The phenolic hydroxyl and the hydroxymethyl group can both participate in polymerization reactions. Furthermore, the nitro group can be chemically modified either before or after polymerization to introduce different functionalities into the final material, tailoring its chemical and physical properties for specific applications.

Development of Chemical Sensors: Nitrophenolic compounds are known to be electrochemically active. Future research could explore the use of this compound as a target analyte or as a modifying agent on electrode surfaces for the development of novel electrochemical sensors. The specific arrangement of its functional groups might allow for high selectivity and sensitivity in detecting other environmentally or biologically relevant molecules.

Precursor for Heterocyclic Synthesis: The molecule is a valuable starting material for creating more complex chemical structures. The reaction of the amine (produced from the reduction of the nitro group) with the adjacent phenolic hydroxyl group can be a pathway to synthesizing benzoxazole (B165842) derivatives. Similarly, the hydroxymethyl group can be used to build other ring systems, making it a versatile building block in organic synthesis. For example, the reaction of 5-hydroxymethylfurfural with 2-aminothiophenol (B119425) to form a benzothiazole (B30560) derivative showcases how a hydroxymethyl group can be used to form new heterocyclic systems. umich.edu

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.